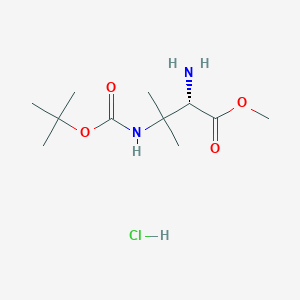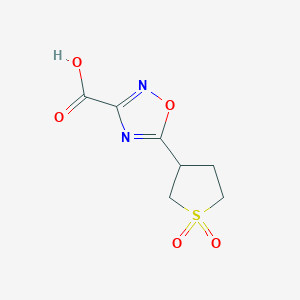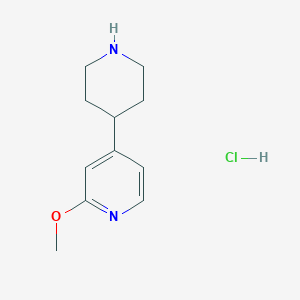![molecular formula C10H11NO2S B13336714 (1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13336714.png)
(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by a bicyclic structure with a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the bicyclic hexane structure, followed by the introduction of the thiazole ring. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Common in modifying the thiazole ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific structural features. It may serve as a probe or inhibitor in various biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and environmental remediation.
Wirkmechanismus
The mechanism of action of (1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to active sites on enzymes or receptors, altering their activity. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The uniqueness of (1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid lies in its specific structural configuration, which provides distinct reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H11NO2S |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
(1S,4S,5S)-1-(1,3-thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-14-5-11-7/h4-6,8H,1-3H2,(H,12,13)/t6-,8+,10+/m0/s1 |
InChI-Schlüssel |
UQJRFGJNASFIBU-SKWCMTHISA-N |
Isomerische SMILES |
C1C[C@@]2(C[C@H]1[C@@H]2C(=O)O)C3=CSC=N3 |
Kanonische SMILES |
C1CC2(CC1C2C(=O)O)C3=CSC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


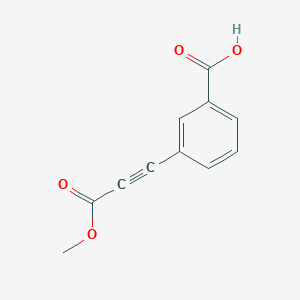
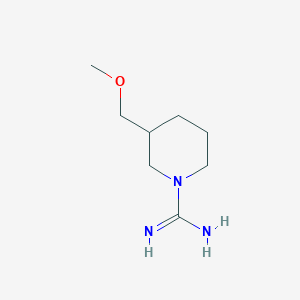
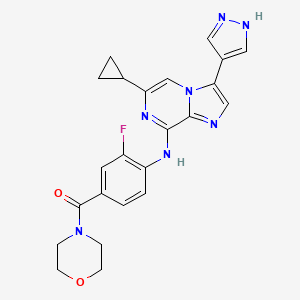
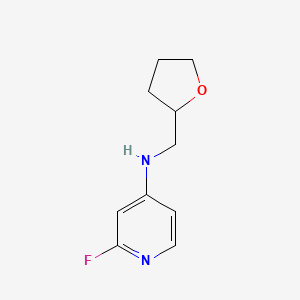
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime](/img/structure/B13336666.png)
